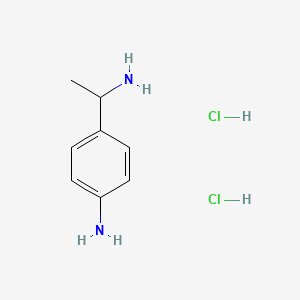

4-(1-Aminoethyl)aniline dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(1-aminoethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTZGSNSUNOPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Aminoethyl Aniline Dihydrochloride and Its Analogs

Classical Synthetic Routes to 4-(1-Aminoethyl)aniline (B1284130) Dihydrochloride (B599025)

Classical approaches to synthesizing 4-(1-Aminoethyl)aniline dihydrochloride typically involve well-established organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule. These methods are often focused on constructing the core structure without specific control over its stereochemistry, resulting in a racemic mixture.

Multi-Step Synthesis from Precursors

A common and well-documented classical route involves a multi-step sequence starting from readily available precursors like p-aminoacetophenone. This method builds the desired ethylamine (B1201723) side chain onto the aniline (B41778) ring through a series of functional group transformations.

A representative synthesis proceeds in two main stages:

Oxime Formation: The synthesis begins with the reaction of p-aminoacetophenone with hydroxylamine (B1172632) hydrochloride. This reaction converts the ketone functional group into an oxime. The process is typically carried out in an alcoholic solvent, such as ethanol (B145695), and may be facilitated by a base like sodium acetate (B1210297) to neutralize the generated HCl.

Reduction of the Oxime: The intermediate, p-aminoacetophenone oxime, is then reduced to form the target amine. Catalytic hydrogenation is a frequently employed method for this step. The oxime is dissolved in a suitable solvent, often a mixture of ethanol and aqueous acid (like concentrated HCl), and hydrogenated under atmospheric pressure using a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com The use of hydrochloric acid during the reduction directly yields the desired dihydrochloride salt.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | p-Aminoacetophenone | Hydroxylamine hydrochloride, Sodium Acetate, Ethanol | p-Aminoacetophenone oxime |

| 2 | p-Aminoacetophenone oxime | Hydrogen (H₂), 10% Palladium on Carbon (Pd/C), HCl, Ethanol/Water | This compound |

This table illustrates a typical multi-step synthesis for this compound.

Another classical approach involves the nitration of a protected benzylamine (B48309) precursor, followed by reduction of the nitro group to an amine. For instance, N-alkylbenzylamine can be protected via acetylation, then nitrated to introduce a nitro group at the para position. Subsequent deprotection of the acetyl group and reduction of the nitro group using a catalyst like Raney Ni yields the corresponding 4-amino-N-alkylbenzylamine. google.com

Reductive Amidation and Alkylation Strategies

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of amines. wikipedia.orgnih.gov This process converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is reduced in situ. wikipedia.org This strategy can be applied to the synthesis of 4-(1-Aminoethyl)aniline and its analogs.

The general process involves two key steps that can be performed sequentially or in a single pot:

Imine Formation: A carbonyl compound reacts with an amine to form a hemiaminal, which then reversibly loses a water molecule to form an imine. wikipedia.org

Reduction: The imine intermediate is reduced to the corresponding amine. wikipedia.org

For the synthesis of 4-(1-Aminoethyl)aniline, this could theoretically involve the reaction of ammonia (B1221849) with 4-aminoacetophenone, followed by reduction. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Typical Conditions | Notes |

| Catalytic Hydrogenation (H₂) | Catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) are used. wikipedia.org | A green chemistry approach that can be performed under mild conditions. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Often used in alcoholic solvents like methanol. researchgate.netorganic-chemistry.org | A common and cost-effective hydride reagent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions where imine formation is favorable. wikipedia.org | Less reactive towards ketones and aldehydes than NaBH₄, allowing for selective reduction of the imine. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Used in solvents like dichloroethane (DCE). organic-chemistry.org | A mild and effective reagent, particularly for one-pot reactions. |

This table summarizes common reducing agents used in reductive amination strategies.

Direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a one-pot reaction, is often preferred for its efficiency. wikipedia.org This method is a cornerstone in pharmaceutical synthesis due to its operational simplicity and broad applicability. nih.gov

Role of Solvents and Reagents in Reaction Optimization

The optimization of reaction conditions, including the choice of solvents and reagents, is crucial for maximizing yield, purity, and reaction efficiency in the synthesis of this compound.

Solvents: The solvent plays a critical role in dissolving reactants and influencing reaction rates. In the multi-step synthesis from p-aminoacetophenone, ethanol is a common choice for both the oxime formation and the subsequent hydrogenation step, as it effectively dissolves the organic precursors. chemicalbook.com The addition of water may be required for dissolving certain reagents like hydrochloride salts. chemicalbook.com In reductive amination, aprotic solvents like cyclopentyl methyl ether (CPME) have been explored as greener alternatives. researchgate.net

Reagents and Catalysts: The choice of catalyst is paramount in hydrogenation reactions. Palladium on activated carbon (10% Pd/C) is a highly effective and widely used catalyst for the reduction of oximes to primary amines. chemicalbook.com For the reduction of nitro groups, Raney Nickel is another robust catalyst option. google.com In reductive amination, iridium complexes have been developed as efficient catalysts for transfer hydrogenation using formic acid as a hydrogen source in aqueous solutions, offering an environmentally friendly methodology. researchgate.net The presence of an acid or base can also be critical. For instance, an acid catalyst can promote the formation of the imine intermediate in reductive amination, while a base like triethylamine (B128534) is often used to scavenge acid byproducts. chemicalbook.com

Stereoselective and Asymmetric Synthesis of Chiral this compound

Many pharmaceutical applications require enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. myskinrecipes.com Consequently, the development of stereoselective and asymmetric methods for synthesizing chiral amines like (R)- or (S)-4-(1-Aminoethyl)aniline is of significant importance. nih.gov These advanced strategies aim to control the formation of the stereogenic center at the carbon atom adjacent to the amino group.

Chiral Auxiliary-Based Synthetic Approaches

A well-established strategy in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the context of synthesizing chiral 4-(1-Aminoethyl)aniline, a chiral auxiliary could be attached to a precursor molecule to form a diastereomeric intermediate. A key bond-forming reaction, such as alkylation or reduction, would then proceed with high diastereoselectivity due to the steric influence of the auxiliary.

Commonly used chiral auxiliaries for the synthesis of chiral amines include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in directing stereoselective alkylation and aldol (B89426) reactions of their N-acylated derivatives. wikipedia.orgresearchgate.net

Pseudoephedrine and Pseudoephenamine: These amino alcohols can be used as practical chiral auxiliaries for the diastereoselective alkylation of amide enolates, providing access to enantiomerically enriched carboxylic acids, which can be further converted to amines. nih.govharvard.edu

tert-Butanesulfinamide: Developed by Jonathan A. Ellman, this versatile chiral reagent reacts with aldehydes and ketones to form N-tert-butanesulfinyl imines. These intermediates can then undergo stereoselective addition of nucleophiles or reduction, followed by acidic removal of the sulfinyl group to yield highly enantiomerically enriched primary amines. yale.edunih.gov

The general workflow using a chiral auxiliary is as follows:

Coupling: A prochiral substrate is covalently attached to the chiral auxiliary.

Diastereoselective Reaction: The key stereocenter-forming reaction is performed, where the auxiliary directs the approach of the reagent to one face of the molecule.

Cleavage: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. sigmaaldrich.com

| Chiral Auxiliary Type | Key Feature | Application in Amine Synthesis |

| Oxazolidinones | Rigid structure provides excellent facial shielding of enolates. wikipedia.org | Stereoselective alkylation of N-acyl derivatives to create chiral centers. |

| Pseudoephedrine/Pseudoephenamine | Forms crystalline amides; directs alkylation of enolates. nih.gov | Asymmetric synthesis of α-substituted carboxylic acids, which are precursors to amines. |

| tert-Butanesulfinamide | Forms stable, easily handled sulfinylimines that direct nucleophilic additions. yale.edu | Direct synthesis of chiral primary amines via addition to or reduction of sulfinylimines. |

This table highlights prominent chiral auxiliaries and their application in asymmetric synthesis relevant to chiral amine production.

Enantioselective Catalysis in Aminoethyl Aniline Synthesis

Enantioselective catalysis is a highly efficient and atom-economical approach to producing chiral molecules. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. organic-chemistry.org For the synthesis of chiral amines, the asymmetric hydrogenation of prochiral imines is one of the most direct and powerful methods. nih.gov

This approach involves the reduction of a prochiral imine, formed from a ketone or aldehyde, using hydrogen gas in the presence of a transition metal complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogenation to occur preferentially on one face of the imine, leading to one enantiomer of the amine in excess.

Key components of this catalytic system include:

Transition Metals: Metals such as Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) are commonly used as the active catalytic centers.

Chiral Ligands: Chiral diphosphine ligands, such as those from the BINAP, JosiPhos, or TangPhos families, are frequently employed to induce high enantioselectivity. nih.gov

The asymmetric hydrogenation of an imine precursor to 4-(1-Aminoethyl)aniline would provide a direct route to the enantiomerically pure product. The development of organocatalysis has also provided new avenues for the enantioselective synthesis of amines. nih.gov Chiral Brønsted acids, for example, can activate imines towards nucleophilic attack in an asymmetric fashion, enabling reactions like catalytic asymmetric iminium ion cyclizations or additions. rsc.org

Recent advancements continue to expand the toolkit for asymmetric amine synthesis, including biocatalytic approaches using enzymes like ω-transaminases, which can perform reductive amination of ketones with high enantioselectivity. researchgate.net These enzymatic methods offer the benefits of high selectivity under mild, environmentally friendly conditions.

Diastereoselective Synthesis Techniques

The synthesis of specific stereoisomers of chiral amines like 4-(1-aminoethyl)aniline is crucial in medicinal chemistry, as different enantiomers can exhibit varied pharmacological activities. Diastereoselective synthesis provides a powerful strategy to achieve this by creating a temporary chiral center in the molecule, which then directs the stereochemical outcome of a subsequent reaction. This approach typically involves the use of a chiral auxiliary, a chiral reagent, or a chiral catalyst.

One of the most effective and widely used methods for the asymmetric synthesis of chiral amines is the application of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled.

A prominent example is the use of sulfinamides, such as Ellman's chiral tert-butanesulfinamide. osi.lv This methodology involves the condensation of the chiral sulfinamide with a ketone, in this case, 4-aminoacetophenone (or a protected version), to form a N-sulfinyl ketimine. The sulfinyl group then directs the stereoselective addition of a nucleophile, such as a reducing agent, to the imine carbon. The steric bulk of the tert-butyl group effectively shields one face of the imine, leading to the preferential formation of one diastereomer. Subsequent acidic hydrolysis cleaves the sulfinamide auxiliary, yielding the desired chiral amine with high enantiomeric excess. osi.lv

Another well-established class of chiral auxiliaries are those derived from pseudoephedrine and pseudoephenamine. nih.govharvard.edu These auxiliaries can be converted into amides, and their enolates can undergo highly diastereoselective alkylation reactions. While typically used for the synthesis of chiral carboxylic acids and ketones, this principle can be adapted for the synthesis of chiral amines. nih.gov

The following table summarizes the key aspects of these chiral auxiliary-based approaches:

Table 1: Chiral Auxiliary-Based Diastereoselective Synthesis Approaches| Chiral Auxiliary | Key Intermediate | Stereocontrol Element | Diastereoselectivity | Auxiliary Removal |

|---|---|---|---|---|

| tert-Butanesulfinamide | N-sulfinyl ketimine | Steric hindrance from the tert-butyl group | Generally high | Acidic hydrolysis |

Diastereomeric salt resolution is another classical yet industrially relevant technique. This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. ulisboa.pt These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral resolving agent is removed, yielding the enantiomerically pure amine. The efficiency of this process is dependent on the choice of resolving agent, solvent, and crystallization conditions. ulisboa.ptrsc.org

Process Development and Scalability Considerations in this compound Production

The successful transition of a synthetic route from the laboratory to industrial-scale production requires careful consideration of various factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. For a chiral molecule like this compound, scalability considerations are particularly focused on the method used to achieve enantiomeric purity.

When considering diastereomeric salt resolution for large-scale production, the choice of resolving agent and solvent system is paramount. ulisboa.pt The ideal resolving agent should be inexpensive, readily available in both enantiomeric forms, and form diastereomeric salts with a significant difference in solubility to allow for efficient separation. ulisboa.ptnih.gov The process is often optimized by creating ternary or quaternary phase diagrams to identify the optimal conditions for crystallization of the desired diastereomeric salt. rsc.org A key challenge in scaling up this method is the inherent 50% theoretical maximum yield for the desired enantiomer from a racemic mixture. To overcome this, dynamic kinetic resolution (DKR) processes are often employed. In a DKR, the unwanted enantiomer is racemized in situ, allowing it to be converted into the desired enantiomer, thus theoretically enabling a 100% yield. researchgate.net This can be achieved by coupling the resolution with a racemization catalyst. acs.orgacs.org

The following table outlines key parameters for the scalability of diastereomeric salt resolution:

Table 2: Key Parameters for Scalable Diastereomeric Salt Resolution| Parameter | Consideration | Impact on Scalability |

|---|---|---|

| Resolving Agent | Cost, availability, efficiency of diastereomer separation | Directly impacts process economics and feasibility |

| Solvent System | Solubility of diastereomeric salts, safety, environmental impact | Affects yield, purity, and operational costs |

| Crystallization Conditions | Temperature, cooling rate, seeding | Controls crystal size, purity, and filtration efficiency |

| Racemization | Integration of a racemization step for the unwanted enantiomer | Can significantly increase overall yield and improve atom economy |

Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative for industrial-scale synthesis. rsc.org Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be easily separated. mdpi.commdpi.com For large-scale applications, enzyme immobilization is often employed to facilitate catalyst recovery and reuse, which significantly reduces costs. nih.gov The scalability of EKR depends on factors such as enzyme stability, activity, substrate loading, and the efficiency of the separation of the product from the remaining substrate. mdpi.com

Continuous flow processes are increasingly being adopted for the manufacturing of pharmaceuticals due to their enhanced safety, better process control, and potential for higher throughput. newschool.edu A continuous resolution-racemization-recycle (R3) process can be particularly advantageous for the production of chiral amines. acs.org In such a setup, the racemic amine is resolved, and the mother liquor containing the undesired enantiomer is continuously passed through a column containing a racemization catalyst and then recycled back to the resolution unit. This approach can lead to significantly higher yields and space-time yields compared to batch processes. acs.orgacs.org

Advanced Spectroscopic Characterization for Structural Elucidation of 4 1 Aminoethyl Aniline Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. For 4-(1-Aminoethyl)aniline (B1284130) dihydrochloride (B599025), both ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer a complete picture of its structure. The presence of two hydrochloride moieties significantly influences the chemical shifts of nearby protons and carbons, particularly those associated with the amino groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(1-Aminoethyl)aniline dihydrochloride is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protonation of both the primary aliphatic amine and the aromatic aniline (B41778) amine to form the dihydrochloride salt leads to a downfield shift of adjacent protons due to the electron-withdrawing effect of the ammonium (B1175870) groups.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the aniline group (H-2 and H-6) and those meta (H-3 and H-5) will have slightly different chemical environments. The aliphatic protons of the 1-aminoethyl group will present as a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with their coupling giving rise to this pattern. The protons of the two ammonium groups (-NH₃⁺) are expected to appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 7.2 - 7.4 | d | ~8.5 |

| H-3, H-5 | 7.0 - 7.2 | d | ~8.5 |

| CH | 4.2 - 4.4 | q | ~7.0 |

| CH₃ | 1.5 - 1.7 | d | ~7.0 |

| Ar-NH₃⁺ | 8.0 - 9.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The symmetry of the para-substituted benzene ring results in four distinct aromatic carbon signals. The ipso-carbon attached to the aniline group (C-4) and the ipso-carbon attached to the 1-aminoethyl group (C-1) will have characteristic chemical shifts. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will also be distinguishable. The aliphatic carbons of the ethyl group (CH and CH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 135 - 140 |

| C-2, C-6 | 128 - 132 |

| C-3, C-5 | 118 - 122 |

| C-4 | 125 - 130 |

| CH | 50 - 55 |

Two-Dimensional NMR Techniques for Structural Connectivity

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons (H-2/H-6 with H-3/H-5) and, more distinctly, between the aliphatic methine proton (CH) and the methyl protons (CH₃) of the ethyl group. This confirms the presence of the 1-aminoethyl moiety.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals as laid out in the tables above, for instance, confirming the assignment of the aliphatic CH and CH₃ signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying functional groups and understanding intermolecular interactions such as hydrogen bonding, which is particularly relevant in the dihydrochloride salt form of 4-(1-Aminoethyl)aniline.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra will display characteristic bands for the aromatic ring, the aliphatic chain, and the ammonium groups. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the benzene ring usually appear as a series of bands between 1400 and 1600 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group will be present in the 2850-3000 cm⁻¹ range.

The formation of the ammonium hydrochloride salts dramatically alters the N-H stretching region. Instead of the typical sharp N-H stretching bands of a primary amine (around 3300-3500 cm⁻¹), broad and strong absorption bands due to the N-H stretching of the -NH₃⁺ groups are expected in a lower frequency region, typically between 2400 and 3200 cm⁻¹. The N-H bending (scissoring) vibrations of the ammonium groups are expected to appear as strong bands in the 1500-1600 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| N-H Stretch (-NH₃⁺) | 3200 - 2400 (broad) | Weak or not observed |

| Aromatic C=C Stretch | 1610, 1580, 1500 | 1610, 1580, 1500 |

| N-H Bend (-NH₃⁺) | 1600 - 1500 | 1600 - 1500 |

| Aliphatic C-H Bend | 1470 - 1370 | 1470 - 1370 |

Characterization of Salt Formation and Hydrogen Bonding

The most definitive spectroscopic evidence for the formation of the dihydrochloride salt comes from the vibrational spectra. The appearance of the broad, strong N-H stretching bands for the -NH₃⁺ groups in the IR spectrum is a clear indicator of protonation. These broad features are a result of extensive hydrogen bonding between the ammonium protons and the chloride counter-ions, as well as potentially with solvent molecules if in solution.

In the Raman spectrum, the symmetric vibrations of the aromatic ring are often strong, providing a clear fingerprint of the substituted benzene core. While the N-H stretching vibrations are typically weak in Raman, the bending modes can be observed and provide complementary information to the IR spectrum. The presence and positions of these bands confirm the formation of the salt and provide insight into the hydrogen-bonding network within the crystal lattice or in solution.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass (isobars).

For 4-(1-Aminoethyl)aniline, the analysis is performed on the free base (C₈H₁₂N₂). In the mass spectrometer, typically using electrospray ionization (ESI), the molecule is protonated to form the molecular ion [M+H]⁺. HRMS measures the exact mass of this ion, which can then be compared to the theoretical value calculated from the masses of its constituent isotopes. The close correlation between the experimental and theoretical mass confirms the elemental composition.

| Formula | Species | Theoretical Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| C₈H₁₂N₂ | [M+H]⁺ | 137.10732 | ~137.1073 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule. The protonated molecular ion ([M+H]⁺, m/z ≈ 137.1) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. Analyzing the m/z values of these fragments provides a molecular fingerprint and allows for the reconstruction of the original structure.

The fragmentation of 4-(1-Aminoethyl)aniline is dictated by its functional groups. A primary and highly favorable fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom of the ethylamine (B1201723) side chain. This involves the loss of a methyl radical (•CH₃) to form a highly stabilized iminium ion. Another significant fragmentation involves the benzylic cleavage of the bond between the aromatic ring and the side chain.

Predicted Fragmentation Pathway:

Parent Ion: The protonated molecule at m/z 137.1 .

Alpha-Cleavage: Loss of a methyl radical (15 Da) results in the formation of the base peak, a stable iminium ion at m/z 122.1 .

Benzylic Cleavage: Cleavage of the C-C bond connecting the side chain to the ring leads to the formation of an aminotropylium-like ion at m/z 106.1 after the loss of ethylamine.

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 137.1 | [C₈H₁₃N₂]⁺ (Parent Ion) | - |

| 122.1 | [C₇H₁₀N₂]⁺ (Iminium Ion) | •CH₃ |

| 106.1 | [C₇H₈N]⁺ (Aminotropylium type) | CH₃CHNH₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

Electronic Transitions and Chromophoric Analysis of Aromatic and Amine Moieties

The UV-Vis spectrum of 4-(1-Aminoethyl)aniline is dominated by the aniline chromophore. The benzene ring conjugated with the amino group's lone pair of electrons gives rise to characteristic absorption bands resulting from π → π* electronic transitions.

Aniline itself typically displays two main absorption bands:

E2-Band: An intense absorption around 230–240 nm, corresponding to a π → π* transition of the benzene ring.

B-Band: A less intense, broader band around 280–290 nm, which is characteristic of the benzene ring fine structure.

The presence of the aminoethyl group at the para position acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore). This alkyl group is an electron-donating group, which typically causes a slight bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Additionally, the non-bonding electrons on the two nitrogen atoms can undergo n → π* transitions, although these are generally much weaker and may be obscured by the more intense π → π* bands.

| Approximate λmax | Transition Type | Associated Chromophore |

|---|---|---|

| ~240 nm | π → π* (E2-Band) | Aniline Ring |

| ~285 nm | π → π* (B-Band) | Aniline Ring |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on a single crystal is the most definitive method for determining the complete three-dimensional structure of a crystalline solid. It provides precise locations of all atoms, allowing for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure

For a chiral compound like this compound, single-crystal XRD is the gold standard for assigning its absolute configuration (R or S) without ambiguity. By growing a suitable single crystal, the diffraction pattern of X-rays passing through it can be analyzed to build a complete model of the unit cell—the basic repeating structural unit of the crystal.

The analysis would reveal the precise conformation of the molecule in the solid state, including the torsion angles of the ethylamine side chain relative to the phenyl ring. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding between the ammonium groups and the chloride counter-ions, which dictate the crystal packing. The Flack parameter, derived from the diffraction data, is used to confidently assign the absolute stereochemistry of the chiral center.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., Orthorhombic, Monoclinic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. |

| Z Value | The number of molecules per unit cell. |

| Flack Parameter | Confirms the absolute stereochemistry (R or S configuration). |

Computational and Theoretical Investigations of 4 1 Aminoethyl Aniline Dihydrochloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. For 4-(1-Aminoethyl)aniline (B1284130) dihydrochloride (B599025), DFT calculations can elucidate its fundamental chemical nature.

DFT calculations begin with the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For aniline (B41778) and its derivatives, DFT methods have been successfully used to compare calculated structural parameters with experimental results, showing good agreement. thaiscience.infotci-thaijo.orgresearchgate.net The presence of the aminoethyl group on the aniline ring introduces specific electronic effects that can be quantified through these calculations.

Analysis of the energetic profile provides the total energy of the molecule, its heat of formation, and Gibbs free energy. These values are crucial for assessing the molecule's thermodynamic stability. By comparing the energies of different isomers or protonation states, researchers can predict the most likely forms of the molecule under various conditions.

Table 1: Representative Geometric and Energetic Parameters from DFT Calculations Note: The following data are illustrative examples based on typical values for similar aniline derivatives, as specific experimental or computational data for 4-(1-Aminoethyl)aniline dihydrochloride is not readily available in the cited literature.

| Parameter | Calculated Value |

|---|---|

| C-N (aniline) Bond Length | ~1.40 Å |

| C-C (ring) Bond Length | ~1.39 Å |

| Total Energy | (Specific value in Hartrees) |

| Dipole Moment | (Specific value in Debye) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. thaiscience.infotci-thaijo.orgresearchgate.net The MEP surface visualizes the charge distribution, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.commdpi.com

For an aniline derivative, the MEP map would show a negative potential around the nitrogen atom of the primary amino group and across the π-system of the aromatic ring, indicating these are likely sites for interaction with electrophiles. researchgate.net The protonation of the amino groups in the dihydrochloride salt would significantly alter this map, creating large regions of positive potential and making the molecule more susceptible to nucleophilic attack.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. thaiscience.infotci-thaijo.org For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic ring. DFT calculations can precisely determine the energies of these orbitals and the magnitude of the energy gap.

Table 2: Representative Frontier Orbital Energies from DFT Calculations Note: The following data are illustrative examples based on typical values for similar aniline derivatives, as specific experimental or computational data for this compound is not readily available in the cited literature.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.5 eV |

| LUMO | ~ -0.9 eV |

| Energy Gap (ΔE) | ~ 4.6 eV |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior, including conformational changes and interactions with the solvent.

The 4-(1-Aminoethyl)aniline molecule possesses significant conformational flexibility due to the rotatable bonds in its ethylamine (B1201723) side chain. Computational studies on related phenylethylamines have shown that these molecules can adopt two primary conformations: a folded (gauche) form, where the amino group interacts with the aromatic ring, and an extended (anti) form. nottingham.edu.myacs.orgresearchgate.net

MD simulations can explore the conformational landscape by simulating the molecule's movement over nanoseconds. This allows for the identification of the most stable conformers and the energy barriers between them. The results can be visualized through Ramachandran-like plots of dihedral angles or by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time, which provides insight into the structural stability of different conformations. acs.org Such studies are crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

The behavior of this compound in a biological system is heavily influenced by its interactions with water. MD simulations in an explicit solvent environment can model the hydration shell around the molecule. mdpi.com These simulations can reveal the number of water molecules in the first and second solvation shells, their orientation, and the average residence time, providing a detailed view of the molecule's hydration.

Thermodynamic properties related to hydration, such as the free energy of solvation, can also be calculated from MD simulations. This is often achieved using methods like thermodynamic integration or free energy perturbation. These values are critical for understanding the molecule's solubility and partitioning behavior between different phases. For the dihydrochloride salt, simulations would show strong hydrogen bonding between the protonated amino groups and surrounding water molecules, as well as interactions between the chloride ions and the solvent. acs.org

Theoretical Spectroscopic Data Prediction

Computational quantum chemistry enables the prediction of spectroscopic data, which can be a crucial tool for the identification and characterization of molecules. Methods such as Density Functional Theory (DFT) are instrumental in simulating spectra, offering a comparison point for experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants through computational methods has become a reliable approach for structural verification. For novel or complex molecules, these predictions can be particularly insightful.

The process typically involves optimizing the molecular geometry of the compound of interest, in this case, this compound, using a suitable level of theory and basis set, such as B3LYP/6-31G(d,p). Following geometry optimization, the NMR shielding tensors are calculated. The chemical shifts are then determined by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (TMS).

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general principles of NMR prediction for similar aromatic amines. Actual values would require specific quantum chemical calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 138.2 |

| C2 | 7.28 | 129.5 |

| C3 | 7.15 | 117.0 |

| C4 | - | 125.8 |

| C5 | 7.15 | 117.0 |

| C6 | 7.28 | 129.5 |

| C7 (CH) | 4.35 | 52.1 |

| C8 (CH₃) | 1.55 | 21.5 |

| N1 (NH₂) | 5.50 (broad) | - |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally validated or rigorously calculated values for this compound.

The accuracy of these predictions is enhanced by considering conformational isomers and the solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities with a good degree of accuracy. The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates, which gives the force constants and, subsequently, the vibrational frequencies.

For this compound, theoretical calculations would reveal characteristic vibrational modes, including N-H stretching vibrations from the primary amine and the ammonium (B1175870) group, C-H stretching from the aromatic ring and the ethyl side chain, and C-N stretching vibrations. A comparison between the calculated and experimental spectra can aid in the comprehensive assignment of the observed vibrational bands.

Advanced Computational Methodologies

Beyond spectroscopic prediction, computational chemistry offers a suite of tools to investigate intermolecular interactions and material properties.

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. The Hirshfeld surface is mapped with properties like dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), which allows for the generation of a 2D fingerprint plot.

These fingerprint plots provide a quantitative summary of the types of intermolecular contacts and their relative contributions to the crystal packing. For this compound, this analysis would reveal the nature and extent of hydrogen bonding (N-H···Cl), π-π stacking between the phenyl rings, and other van der Waals interactions. Understanding these interactions is crucial for comprehending the crystal packing and the resulting physicochemical properties of the solid state.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table is a hypothetical representation for an aniline derivative and illustrates the type of data obtained from a Hirshfeld analysis.

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H / H···C | 20.5 |

| N···H / H···N | 15.8 |

| Cl···H / H···Cl | 12.3 |

| C···C | 3.7 |

Disclaimer: The data in this table is for illustrative purposes and does not represent calculated values for this compound.

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can be employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β). Organic molecules with donor-π-acceptor motifs often exhibit significant NLO responses.

For this compound, the amino group can act as an electron donor, and the phenyl ring constitutes the π-system. While it lacks a strong acceptor group, computational analysis could still provide insights into its potential NLO activity. DFT calculations can be used to compute the electric dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). These calculations help in understanding the relationship between the molecular structure and the NLO response, guiding the design of new materials with enhanced NLO properties.

Molecularly imprinted polymers (MIPs) are synthetic polymers with recognition sites tailored for a specific template molecule. Computational approaches play a crucial role in the rational design of MIPs by screening for suitable functional monomers and solvents.

For the design of a MIP for this compound (the template), computational studies would involve:

Monomer Selection: Screening a library of virtual functional monomers to identify those that form the most stable complex with the template. This is typically done by calculating the binding energy of the template-monomer complex using quantum mechanics or molecular mechanics.

Solvent Selection: The choice of solvent (porogen) is critical as it can influence the non-covalent interactions between the template and the monomer. Computational models can predict how different solvents will affect the stability of the pre-polymerization complex.

Modeling the Polymerization Process: Molecular dynamics simulations can be used to model the self-assembly of the template and functional monomers in the solvent and to understand the structure of the resulting polymer network.

These in silico methods streamline the experimental process by identifying the most promising candidates for the synthesis of highly selective and efficient MIPs for this compound.

Reactivity and Derivatization Chemistry of 4 1 Aminoethyl Aniline Dihydrochloride

Nucleophilic Reactions Involving Amino Functionalities

The two amino groups in 4-(1-aminoethyl)aniline (B1284130) exhibit different degrees of nucleophilicity. The lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the benzene (B151609) ring, rendering it less basic and less nucleophilic than the aliphatic amino group, whose lone pair is localized. chemistrysteps.comchemguide.co.uk This difference in reactivity allows for selective functionalization under controlled conditions. Common nucleophilic reactions include acylation and alkylation.

Acylation: The reaction with acyl chlorides or acid anhydrides typically occurs more readily at the more nucleophilic aliphatic amino group. This reaction, known as acetylation when using acetic anhydride, can be used to protect the aliphatic amine while other transformations are carried out on the aromatic amine or the ring. byjus.com

Alkylation: Amines can be N-alkylated by reacting them with alkyl halides. chemguide.co.uklibretexts.org For 4-(1-aminoethyl)aniline, this reaction can lead to a mixture of products, including secondary and tertiary amines, due to the sequential reaction of the newly formed amines. chemguide.co.ukorganic-chemistry.org The use of specific catalysts and reaction conditions, such as borrowing hydrogen strategies or reductive alkylation with ketones, can provide more selective N-alkylation. researchgate.netgoogle.com Visible-light-induced methods have also been developed for the N-alkylation of anilines. nih.gov

Table 1: Comparison of Amino Group Reactivity

| Functional Group | Relative Nucleophilicity | Typical Reactions | Notes |

|---|---|---|---|

| Aliphatic Amino (-CH(CH₃)NH₂) | High | Acylation, Alkylation, Imine formation | The lone pair is localized, making it a stronger base and nucleophile. |

| Aromatic Amino (-C₆H₄NH₂) | Low | Acylation, Alkylation (harsher conditions) | The lone pair is delocalized into the π-system of the ring, reducing its availability. chemistrysteps.com |

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 4-(1-aminoethyl)aniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating nature of the amino group (-NH₂). chemistrysteps.comwikipedia.org This group directs incoming electrophiles to the ortho and para positions relative to itself. byjus.com However, since the para position is already occupied by the 1-aminoethyl group, substitution is expected to occur predominantly at the ortho positions (positions 2 and 6).

It is crucial to consider the reaction medium. In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino groups are protonated to form ammonium (B1175870) ions (-NH₃⁺). stackexchange.comtestbook.com The -NH₃⁺ group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. byjus.comstackexchange.com This leads to the formation of meta-substituted products, a common feature in the nitration of anilines under acidic conditions. youtube.comyoutube.com

Halogenation: The reaction of anilines with reagents like bromine water is typically rapid and can lead to polysubstitution. byjus.com For 4-(1-aminoethyl)aniline, halogenation would likely yield di-halogenated products at the positions ortho to the aromatic amino group. More controlled, regioselective halogenation can be achieved using specific reagents and catalysts, such as N-halosuccinimides (NXS) or by employing aniline itself as a catalyst. nih.govresearchgate.net

Nitration: Direct nitration of aniline derivatives with a mixture of nitric and sulfuric acid often results in a complex mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion. testbook.comyoutube.com To achieve selective para-nitration (or in this case, ortho-), the amino group is often first protected via acetylation. The resulting acetanilide (B955) is still an ortho-, para-director but is less activating, allowing for more controlled nitration. The protecting group can then be removed by hydrolysis.

Table 2: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Directing Effect of -NH₂ (Free Base) | Directing Effect of -NH₃⁺ (Acidic Medium) | Major Product(s) |

|---|---|---|---|---|

| Bromination | Br₂ | Ortho-directing | Meta-directing | 2,6-Dibromo-4-(1-aminoethyl)aniline |

| Nitration | HNO₃, H₂SO₄ | Ortho-directing | Meta-directing | Mixture including 2-nitro- and 3-nitro- isomers |

| Sulfonation | Fuming H₂SO₄ | Ortho-directing | Meta-directing | 2-Amino-5-(1-aminoethyl)benzenesulfonic acid |

Condensation and Cyclization Reactions for Heterocyclic Synthesis

The bifunctional nature of 4-(1-aminoethyl)aniline, possessing two primary amine groups, makes it a valuable building block for the synthesis of nitrogen-containing heterocycles. pubcompare.ai These reactions often involve condensation with carbonyl compounds, followed by cyclization.

For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines, while reaction with 1,3-dicarbonyl compounds could yield diazepine (B8756704) derivatives. Condensation reactions with aldehydes or ketones can form imines (Schiff bases), which can be key intermediates in more complex transformations. beilstein-journals.orgresearchgate.net The differential reactivity of the aliphatic and aromatic amines can be exploited to construct specific heterocyclic systems in a stepwise manner. Recent methods have focused on catalyst-free approaches for synthesizing aniline derivatives through imine condensation and subsequent isoaromatization pathways. beilstein-journals.orgnih.gov

Chiral Derivatization for Enantiomeric Purity Assessment in Research

The 1-aminoethyl group contains a chiral center, meaning 4-(1-aminoethyl)aniline exists as a pair of enantiomers: (R)-4-(1-aminoethyl)aniline and (S)-4-(1-aminoethyl)aniline. sigmaaldrich.com Determining the enantiomeric purity or enantiomeric excess (ee) of a sample is crucial in many research contexts. A common method for this is chiral derivatization. nih.gov

This process involves reacting the racemic or enantiomerically-enriched amine with a single enantiomer of a chiral derivatizing agent (CDA). nih.govnanobioletters.com This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be distinguished and quantified by standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). yakhak.orgpbworks.com

A notable example of a chiral derivatization protocol for primary amines involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure binaphthol like (S)-BINOL. researchgate.net The resulting diastereoisomeric iminoboronate esters show distinct signals in the ¹H NMR spectrum, allowing for the direct calculation of the enantiomeric excess. researchgate.net

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines

| Chiral Derivatizing Agent | Resulting Derivative | Analytical Method |

|---|---|---|

| Mosher's acid chloride (MTPA-Cl) | Amide | NMR, HPLC |

| (S)-BINOL / 2-formylphenylboronic acid | Iminoboronate ester | NMR researchgate.net |

| O-Phthalaldehyde (OPA) with a chiral thiol | Isoindole | HPLC nanobioletters.com |

| (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate | Thiourea | HPLC nanobioletters.com |

Reactions for Polymer and Advanced Material Synthesis

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). nih.govresearchgate.net 4-(1-Aminoethyl)aniline can be used as a functional monomer in the oxidative polymerization to produce a substituted polyaniline. The presence of the additional aminoethyl group on the polymer backbone can impart new properties, such as improved solubility, altered conductivity, and sites for further functionalization or cross-linking.

The synthesis of such polymers is typically achieved through chemical or electrochemical oxidation of the monomer in an acidic medium. The properties and morphology of the resulting polymer can be influenced by the specific substituents on the aniline monomer. nih.govrsc.org The resulting functional polymers and their composites have potential applications in the development of chemical sensors, energy-saving devices, and other advanced materials. nih.govrsc.org

Applications of 4 1 Aminoethyl Aniline Dihydrochloride As a Synthetic Building Block and Research Tool

Role in Complex Organic Molecule Synthesis

4-(1-Aminoethyl)aniline (B1284130) dihydrochloride (B599025) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its structure, featuring a chiral aminoethyl group attached to an aniline (B41778) ring, provides two reactive sites—the primary amine on the ethyl chain and the aromatic amine—allowing for diverse chemical modifications. The dihydrochloride salt form enhances the compound's stability and solubility, making it well-suited for various reaction conditions.

Precursor for Advanced Pharmaceutical Intermediates

The primary application of 4-(1-Aminoethyl)aniline dihydrochloride is as a chiral building block in the synthesis of pharmaceuticals. unl.pt It is particularly valuable in the development of active pharmaceutical ingredients (APIs) that require specific stereochemistry for their biological activity. The presence of a chiral center in the molecule is critical for producing enantiomerically pure drugs, where one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. unl.pt

This compound is commonly employed in the multi-step synthesis of advanced pharmaceutical intermediates. For instance, it is a known precursor in the preparation of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other agents that act on the central nervous system. unl.pt The synthesis process often involves reacting the primary amine of the aminoethyl group or the aromatic amine with other complex molecules to construct the final API scaffold.

Table 1: Applications in Pharmaceutical Intermediate Synthesis

| Therapeutic Area | Target Compound Class | Role of this compound |

|---|---|---|

| Neurology/Psychiatry | Selective Serotonin Reuptake Inhibitors (SSRIs) | Chiral precursor for building the core structure. unl.pt |

| General Medicinal Chemistry | Enantiomerically Pure Drugs | Provides a specific stereoisomer (e.g., S- or R-configuration) essential for biological targeting. unl.pt |

Scaffold for the Development of Biologically Active Compounds

The molecular framework of 4-(1-Aminoethyl)aniline serves as an effective scaffold for developing novel, biologically active compounds. A scaffold is a core chemical structure upon which various functional groups can be systematically added to explore and optimize biological activity. In one study, the related compound 4-(2-aminoethyl)aniline was incorporated into an isoindoline-1,3-dione scaffold to create new molecules with enhanced antimicrobial potency. This research demonstrated that substituting amine-based components like 4-(2-aminoethyl)aniline onto a core structure could lead to compounds with significant antifungal activity. mdpi.com

The dual functionality of 4-(1-Aminoethyl)aniline—the reactive aliphatic amine and the aromatic ring—allows medicinal chemists to build out in multiple directions, creating libraries of related compounds for screening. This approach is fundamental to identifying new therapeutic leads.

Integration into Drug Discovery and Rational Design Methodologies

Aniline and its derivatives are foundational structures in drug discovery. nih.gov However, the aniline moiety can sometimes be susceptible to metabolic breakdown in the liver, which can lead to the formation of toxic byproducts. mdpi.com The integration of substituted anilines like this compound into rational drug design programs allows chemists to modulate these properties.

By modifying the aniline core, researchers can fine-tune a drug candidate's pharmacological profile, including its metabolic stability, bioavailability, solubility, and selectivity for its biological target. nih.gov For example, the aminoethyl side chain can be altered or used as an attachment point for other chemical groups to block metabolic pathways or to enhance binding to a specific receptor. This strategic use of aniline-based building blocks is a key part of modern medicinal chemistry, aimed at creating safer and more effective medicines. nih.govmdpi.com

Contributions to Materials Science

The unique chemical properties of 4-(1-Aminoethyl)aniline and its derivatives also lend themselves to applications in materials science, where they are used to create polymers, dyes, and other functional materials.

Incorporation into Polymer Architectures and Dye Synthesis

Polymer Architectures: Aniline derivatives are key monomers for the synthesis of polyaniline (PANI), a well-known electrically conductive polymer. mdpi.com By using substituted anilines, researchers can modify the properties of the resulting polymer. Incorporating monomers with functional groups, such as the aminoethyl group, can influence the polymer's solubility, processability, and electronic properties. mdpi.comias.ac.in These functionalized polyanilines can be used to create thin films for applications like chemical sensors, where their electrical properties change in response to substances like moisture or ammonia (B1221849). mdpi.comias.ac.in Furthermore, amino-functionalized polymers are valuable in various applications, including as hardening agents for epoxy resins and in the development of specialized polymer nanocomposites. mdpi.com

Dye Synthesis: Aniline and its derivatives are fundamental precursors in the synthesis of azo dyes, which constitute a large and versatile class of synthetic colorants. azelis.comresearchgate.net The synthesis process typically involves a diazotization reaction, where the aromatic amino group of the aniline derivative is converted into a diazonium salt. This salt is then reacted with a coupling component (such as a phenol (B47542) or another aniline derivative) to form the azo compound, which is characterized by a nitrogen-nitrogen double bond (-N=N-) that acts as the chromophore responsible for the dye's color. researchgate.netacs.org By choosing different aniline derivatives and coupling agents, a vast spectrum of colors can be produced for use in the textile and other industries. researchgate.net

Table 2: Research Findings in Polymer and Dye Synthesis

| Field | Application | Finding/Method |

|---|---|---|

| Polymer Science | Chemical Sensors | Aniline derivatives can be polymerized to form films whose electrical properties are sensitive to moisture and ammonia. mdpi.comias.ac.in |

| Polymer Chemistry | Functional Polymers | Amino groups are important functionalities for creating amino-containing (meth)acrylic monomers and polymers. mdpi.com |

Development of Functional Materials and Advanced Ceramics

The polymerization of aniline derivatives leads to materials with diverse functionalities. Polyaniline (PANI) itself is explored for numerous applications, including energy storage, anticorrosion coatings, and conductive inks. unl.pt

In the realm of advanced ceramics, aniline derivatives contribute primarily through the formation of polymer-ceramic composites. Polyaniline is often synthesized in the presence of ceramic particles (such as TiO₂, ZrO₂, or alumina) to create composite materials that combine the properties of both components. mdpi.comresearchgate.netrsc.org In these composites, the PANI matrix can impart electrical conductivity to the insulating ceramic, while the ceramic component can enhance the mechanical and thermal stability of the polymer. unl.ptresearchgate.net Such PANI-ceramic composites have been investigated for use in high-frequency electronic applications, as electrochemical sensors, and as materials for UV detectors. researchgate.net Additionally, organic compounds like aniline can be used as precursors or additives in the synthesis of nitrogen-containing ceramics or as corrosion inhibitors for material surfaces. cityu.edu.hk

Chemical Probes and Tags in Research

This compound serves as a versatile synthetic building block for the creation of specialized chemical probes and tags used in research. Its bifunctional nature, possessing both a primary aromatic amine and a primary aliphatic amine, allows for a variety of chemical transformations to construct molecules designed for specific analytical purposes. These resultant probes can be used to label and detect target molecules in complex biological or environmental samples, often enhancing the sensitivity and selectivity of analytical methods.

Derivatization for Enhanced Analytical Detection and Separation in Complex Matrices

In analytical chemistry, derivatization is the process of chemically modifying a target compound (analyte) to produce a new compound, or "derivative," that has properties more suitable for analysis by techniques like chromatography or mass spectrometry. This compound is not typically used as a direct derivatizing agent but rather as a foundational scaffold for synthesizing such agents.

The compound's two distinct amine groups offer differential reactivity, enabling a stepwise synthesis of a custom derivatization reagent.

Aromatic Amine: The primary aromatic amine can be converted into a highly reactive diazonium salt. This functionality is key in reactions like diazonium coupling, allowing the molecule to be attached to other aromatic systems, such as phenol-containing compounds.

Aliphatic Amine: The primary aliphatic amine on the ethyl side chain is a strong nucleophile. It can readily react with a wide range of electrophilic reagents used to introduce detectable tags. For instance, it can be acylated by chloroformates to attach a fluorophore (e.g., a fluorenylmethoxycarbonyl group) or a chromophore, creating a fluorescent or UV-active tag.

By first reacting the aliphatic amine with a reporter molecule and then using the aromatic amine for subsequent coupling to a target, or vice versa, a researcher can create a bespoke chemical probe. This strategy allows for the introduction of specific functionalities that enhance ionization for mass spectrometry, improve chromatographic separation, or enable detection by fluorescence or UV-Vis spectroscopy. The chiral nature of 4-(1-Aminoethyl)aniline also offers potential for the development of chiral derivatizing agents to separate and quantify enantiomers in complex mixtures.

Chemical Modification of Biomaterials for Research Applications (e.g., Silk Fibroin)

The surface properties of biomaterials play a critical role in their interaction with biological systems, influencing outcomes like cell attachment, proliferation, and tissue integration. Chemical modification is a powerful tool to tailor these properties for specific research applications. This compound is a candidate for modifying biomaterials that are rich in tyrosine residues, such as silk fibroin. nih.gov

A well-established method for this modification is diazonium coupling, which involves an electrophilic aromatic substitution reaction between a diazonium salt and the phenolic side chains of tyrosine residues within the protein structure. nih.govresearchgate.net A structurally similar compound, 4-(2-aminoethyl)aniline, has been successfully used to functionalize silk fibroin, demonstrating the viability of this approach for molecules like 4-(1-Aminoethyl)aniline. nih.gov

The process involves two main steps:

Diazotization: The aromatic amine of 4-(1-Aminoethyl)aniline is converted into a diazonium salt by reacting it with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions.

Coupling Reaction: The prepared diazonium salt is then introduced to a solution of silk fibroin, typically in a buffered solution (e.g., borate (B1201080) buffer at pH 9.4). wwu.edu The diazonium ion attacks the electron-rich phenol ring of tyrosine residues, forming a stable azo bond (-N=N-). This reaction covalently links the 4-(1-Aminoethyl)aniline moiety to the protein backbone. nih.gov

The key outcome of this modification is the introduction of a pendant primary aliphatic amine group onto the surface of the silk fibroin. This newly installed functional group acts as a chemical handle for further covalent attachment of bioactive molecules, such as growth factors, peptides (e.g., RGD sequences for cell adhesion), or other polymers, thereby expanding the functionality of the biomaterial for tissue engineering and regenerative medicine research. nih.govresearchgate.net

Research on various aniline derivatives has shown that such modifications can significantly alter the biomaterial's properties. The introduction of hydrophilic or hydrophobic groups can change the material's wettability and influence the secondary structure of the protein, which in turn affects cell growth and differentiation. nih.govnih.gov

The table below summarizes findings from research where various aniline derivatives were used to modify silk fibroin via diazonium coupling, illustrating how different functional groups affect the material's properties and subsequent biological interactions. nih.gov

| Aniline Derivative Used | Functional Group Introduced | Effect on Silk Fibroin Properties | Observed Impact on Human Mesenchymal Stem Cells (hMSCs) |

|---|---|---|---|

| 4-aminobenzoic acid | Carboxylic Acid (-COOH) | Increased hydrophilicity; inhibited β-sheet formation. | Supported attachment, proliferation, and differentiation. |

| 4-(2-aminoethyl)aniline | Amine (-CH₂CH₂NH₂) | Increased hydrophilicity. | Lowered expression of αv and β3 integrin subunits compared to unmodified silk. |

| 4-aminoacetophenone | Ketone (-COCH₃) | Increased hydrophobicity; promoted rapid β-sheet formation. | Lowered expression of αv and β3 integrin subunits compared to unmodified silk. |

| Sulfanilic acid | Sulfonic Acid (-SO₃H) | Increased hydrophilicity; inhibited β-sheet formation. | Supported attachment, proliferation, and differentiation. |

| 4-(heptyloxy)aniline | Heptyl (-O(CH₂)₆CH₃) | Dramatically increased hydrophobicity. | Lowered expression of αv and β3 integrin subunits compared to unmodified silk. |

Future Directions and Emerging Research Areas Pertaining to 4 1 Aminoethyl Aniline Dihydrochloride

Exploration of Novel and Sustainable Synthetic Strategies

Current research efforts are geared towards the development of more efficient and environmentally friendly methods for the synthesis of 4-(1-Aminoethyl)aniline (B1284130) dihydrochloride (B599025). Traditional synthetic routes are being re-evaluated to reduce waste, improve yield, and utilize less hazardous reagents. The focus is on catalytic processes, including biocatalysis and chemocatalysis, to achieve these goals. Researchers are investigating the use of novel catalysts that can operate under milder conditions and offer higher selectivity, thereby minimizing the formation of byproducts.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

To gain a more profound understanding of the molecular properties and behavior of 4-(1-Aminoethyl)aniline dihydrochloride, researchers are increasingly employing a combination of advanced spectroscopic techniques and computational modeling. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are being used to elucidate the precise three-dimensional structure and electronic properties of the molecule. These experimental data provide a solid foundation for more accurate theoretical models.

Computational chemistry, particularly density functional theory (DFT) calculations, is being utilized to predict molecular geometry, vibrational frequencies, and electronic transitions. This synergy between experimental and theoretical approaches allows for a detailed analysis of the molecule's reactivity, stability, and potential interactions with other chemical species. Such insights are crucial for designing new applications and for understanding the mechanisms of reactions involving this compound.

Expansion of Applications in Emerging Material Science Fields

The bifunctional nature of this compound, possessing both a primary amine and an aminoethyl group on an aniline (B41778) core, makes it a versatile building block for the synthesis of new polymers and functional materials. Researchers are actively exploring its use in the development of high-performance polymers, such as polyimides and polyamides, where it can be incorporated to enhance thermal stability, mechanical strength, and chemical resistance.

Furthermore, its potential application in the field of coordination chemistry and metal-organic frameworks (MOFs) is an area of growing interest. The nitrogen atoms in the molecule can act as ligands, coordinating with metal ions to form complex structures with potential applications in catalysis, gas storage, and separation technologies. The development of novel materials derived from this compound could lead to advancements in electronics, coatings, and biomedical devices.

Advanced Structure-Activity Relationship (SAR) Studies of Derived Compounds for Targeted Research

Building upon the foundational understanding of this compound, advanced structure-activity relationship (SAR) studies are being conducted on its derivatives. By systematically modifying the chemical structure of the parent compound and evaluating the resulting changes in activity, researchers can identify the key molecular features responsible for specific properties. This targeted approach is essential for the rational design of new molecules with enhanced performance for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-aminoethyl)aniline dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of 4-nitroacetophenone followed by hydrochlorination. Key steps include:

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride reduction of the nitro group to an amine .

- Hydrochlorination : Treatment with concentrated HCl to form the dihydrochloride salt .

- Critical Factors : Solvent choice (ethanol or DMF), temperature control (25–60°C), and stoichiometric excess of HCl (≥2 eq) to ensure complete salt formation. Impurities like unreacted nitro precursors or mono-hydrochloride byproducts can be minimized via recrystallization in ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC-UV/MS : Quantify purity (>98%) and detect trace impurities (e.g., residual solvents or degradation products) using C18 columns and mobile phases like ammonium acetate/acetonitrile .

- NMR : Confirm the structure via characteristic peaks: δH ~2.8–3.2 ppm (CH₂NH₂), δH ~7.2–7.3 ppm (aromatic protons), and δC ~32–40 ppm (aliphatic carbons) .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~25.5% for dihydrochloride) .

Advanced Research Questions

Q. What biochemical pathways or cellular processes are influenced by 4-(1-aminoethyl)aniline derivatives, and how can their mechanisms be experimentally validated?

- Methodological Answer : Structurally analogous compounds (e.g., Y-27632 dihydrochloride) inhibit Rho-associated kinases (ROCK), modulating cytoskeletal dynamics . To validate mechanisms:

- In Vitro Assays : Use kinase activity assays (e.g., ATPase activity measurements) with recombinant ROCK proteins .

- Cellular Studies : Monitor actin-myosin contraction in smooth muscle cells via fluorescence microscopy (e.g., phalloidin staining) .

- Data Interpretation : Compare dose-response curves (IC₅₀ values) and cross-validate with siRNA knockdown or CRISPR-edited ROCK isoforms .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions, and what degradation products form under stress conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS.

- pH Sensitivity : Degradation accelerates in alkaline conditions (pH >7), producing free base forms and oxidative byproducts (e.g., quinones) .

- Thermal Degradation : Above 60°C, decomposition yields aniline derivatives and HCl gas, detectable via TGA-FTIR .

- Mitigation Strategies : Store at 2–8°C in airtight, amber vials with desiccants .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ROCK or GPCR targets. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with inhibitory activity using partial least squares regression .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer :

- Experimental Replication : Measure solubility in DMSO, water, and ethanol via gravimetric analysis (25°C, triplicate trials).

- Literature Cross-Check : Compare with structurally similar dihydrochlorides (e.g., Y-27632: 64 mg/mL in DMSO vs. 14 mg/mL in water ).

- Hypothesis Testing : Solubility differences may arise from ionic strength or solvent polarity; use Hansen solubility parameters to rationalize trends .

Experimental Design Considerations

Q. What controls are essential when evaluating the cytotoxicity of this compound in cell-based assays?

- Methodological Answer :

- Negative Controls : Untreated cells and vehicle-only (e.g., DMSO at ≤0.1% v/v).

- Positive Controls : Staurosporine (apoptosis inducer) or Triton X-100 (membrane disruption).

- Interference Checks : Measure HCl-induced pH shifts using phenol red or a pH meter, as excess Cl⁻ may artifactually reduce viability .

Tables of Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 229.13 g/mol | |

| Solubility in DMSO | ~50–60 mg/mL (25°C) | |

| Thermal Decomposition Onset | 303–306°C | |

| NMR (¹H, D₂O) | δ 2.88 (t, J=8 Hz, CH₂NH₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro